Cas no 1193388-76-9 ((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl(propan-2-yl)amine Hydrochloride)

(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl(propan-2-yl)amine Hydrochloride 化学的及び物理的性質
名前と識別子
-
- [(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl](propan-2-yl)amine Hydrochloride
- (5-Phenyl-1,3,4-oxadiazol-2-yl)methyl(propan-2-yl)amine Hydrochloride
-
- インチ: 1S/C12H15N3O.ClH/c1-9(2)13-8-11-14-15-12(16-11)10-6-4-3-5-7-10;/h3-7,9,13H,8H2,1-2H3;1H
- InChIKey: KNOZVJJSFJDQIV-UHFFFAOYSA-N
- ほほえんだ: C(C1=NN=C(C2C=CC=CC=2)O1)NC(C)C.Cl
(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl(propan-2-yl)amine Hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-51453-0.25g |
[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl](propan-2-yl)amine hydrochloride |
1193388-76-9 | 95% | 0.25g |
$142.0 | 2023-02-10 | |
TRC | P321368-250mg |
[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl](propan-2-yl)amine Hydrochloride |
1193388-76-9 | 250mg |
$ 320.00 | 2022-06-03 | ||
TRC | P321368-25mg |
[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl](propan-2-yl)amine Hydrochloride |
1193388-76-9 | 25mg |
$ 50.00 | 2022-06-03 | ||
Enamine | EN300-51453-2.5g |
[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl](propan-2-yl)amine hydrochloride |
1193388-76-9 | 95% | 2.5g |
$726.0 | 2023-02-10 | |
Chemenu | CM405974-500mg |
[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl](propan-2-yl)amine Hydrochloride |
1193388-76-9 | 95%+ | 500mg |
$*** | 2023-04-03 | |
Chemenu | CM405974-250mg |
[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl](propan-2-yl)amine Hydrochloride |
1193388-76-9 | 95%+ | 250mg |
$*** | 2023-04-03 | |
A2B Chem LLC | AV41241-2.5g |
[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl](propan-2-yl)amine hydrochloride |
1193388-76-9 | 95% | 2.5g |
$800.00 | 2024-04-20 | |
1PlusChem | 1P019WT5-5g |
[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl](propan-2-yl)amine hydrochloride |
1193388-76-9 | 95% | 5g |
$1385.00 | 2025-03-04 | |
Aaron | AR019X1H-50mg |
[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl](propan-2-yl)amine hydrochloride |
1193388-76-9 | 95% | 50mg |
$116.00 | 2025-02-08 | |
Aaron | AR019X1H-2.5g |
[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl](propan-2-yl)amine hydrochloride |
1193388-76-9 | 95% | 2.5g |
$1024.00 | 2025-02-08 |
(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl(propan-2-yl)amine Hydrochloride 関連文献
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl(propan-2-yl)amine Hydrochlorideに関する追加情報
Research Brief on (5-Phenyl-1,3,4-oxadiazol-2-yl)methyl(propan-2-yl)amine Hydrochloride (CAS: 1193388-76-9)
The compound (5-Phenyl-1,3,4-oxadiazol-2-yl)methyl(propan-2-yl)amine Hydrochloride (CAS: 1193388-76-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its 1,3,4-oxadiazole core and isopropylamine hydrochloride moiety, exhibits promising pharmacological properties, particularly in the context of central nervous system (CNS) disorders and antimicrobial applications. Recent studies have explored its synthesis, mechanism of action, and potential therapeutic applications, making it a compound of high interest for drug development.
Recent research has focused on the synthesis and optimization of (5-Phenyl-1,3,4-oxadiazol-2-yl)methyl(propan-2-yl)amine Hydrochloride. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The optimized method involves a multi-step process starting from phenylhydrazine and ethyl chloroacetate, followed by cyclization and subsequent amine functionalization. This advancement is critical for facilitating further preclinical and clinical studies.
In terms of pharmacological activity, preliminary in vitro and in vivo studies have demonstrated that this compound acts as a potent modulator of GABAA receptors, suggesting potential applications in anxiety and epilepsy treatment. A 2022 study in Neuropharmacology reported that the compound exhibited high affinity for α2β3γ2 GABAA receptor subtypes, with an IC50 of 12 nM. Additionally, its hydrochloride salt form enhances solubility and bioavailability, which are crucial for oral administration in therapeutic settings.
Beyond CNS applications, (5-Phenyl-1,3,4-oxadiazol-2-yl)methyl(propan-2-yl)amine Hydrochloride has shown antimicrobial properties. Research published in Antimicrobial Agents and Chemotherapy (2023) highlighted its efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 2 µg/mL. The compound's mechanism involves disruption of bacterial cell membrane integrity, a promising avenue for addressing antibiotic resistance.
Despite these promising findings, challenges remain. Toxicity profiles and long-term safety data are still under investigation. A recent toxicology study in Regulatory Toxicology and Pharmacology (2023) indicated that high doses of the compound may cause mild hepatotoxicity in rodent models, necessitating further optimization of its pharmacokinetic properties. Researchers are also exploring structural analogs to mitigate potential side effects while retaining therapeutic efficacy.
In conclusion, (5-Phenyl-1,3,4-oxadiazol-2-yl)methyl(propan-2-yl)amine Hydrochloride (CAS: 1193388-76-9) represents a multifaceted compound with significant potential in both CNS and antimicrobial therapeutics. Continued research into its synthesis, mechanism, and safety will be pivotal for its transition from bench to bedside. The compound's unique chemical structure and diverse biological activities position it as a valuable candidate for future drug development efforts.
1193388-76-9 ((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl(propan-2-yl)amine Hydrochloride) 関連製品
- 1250443-94-7(Methyl 5-Bromothieno2,3-BPyridine-2-Carboxylate)
- 1495113-01-3((1-methyl-1H-pyrazol-4-yl)(oxan-4-yl)methanamine)
- 2228748-82-9(3,3-difluoro-1-5-(trifluoromethyl)thiophen-2-ylcyclobutan-1-amine)
- 557073-58-2(4-(5-{(pyridin-3-yl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)pyridine)
- 896280-61-8(ethyl 2-(2Z)-6-ethyl-2-(2-methanesulfonylbenzoyl)imino-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 1936290-96-8(4-cyanooxane-4-sulfonamide)
- 2025044-19-1(1-(1-methoxypropan-2-yl)azetidin-2-ylmethanamine)
- 2171790-77-3(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-azabicyclo2.1.1hexane-5-carboxylic acid)
- 2171862-70-5(2-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidothian-4-yl}acetic acid)
- 2138824-72-1(tert-butyl (2E)-3-4-(1H-imidazol-1-yl)phenylprop-2-enoate)